Dioctyldi(lauroyloxy)tin

Description

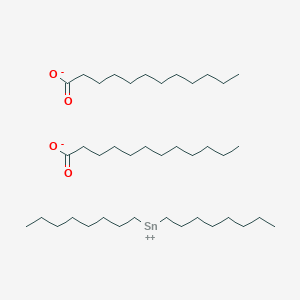

Dioctyldi(lauroyloxy)tin, also known as dioctyltin dilaurate (CAS 3648-18-8), is an organotin compound with the molecular formula C₄₀H₈₀O₄Sn . It is characterized by two lauroyloxy (dodecanoyloxy) groups and two octyl chains bonded to a central tin atom. This structure confers lipophilic properties, making it highly compatible with polymeric matrices.

Properties

Molecular Formula |

C40H80O4Sn |

|---|---|

Molecular Weight |

743.8 g/mol |

IUPAC Name |

dioctyltin(2+);dodecanoate |

InChI |

InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI Key |

XQBCVRSTVUHIGH-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCC[Sn+2]CCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Overview of Tin Compounds

| Compound Name | CAS Number | Molecular Formula | Structure Type | Primary Applications | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 3648-18-8 | C₄₀H₈₀O₄Sn | Organotin | PVC stabilizer, polyurethane catalyst | 776.37 |

| Tin(II) fluoride | 7783-47-3 | SnF₂ | Inorganic | Dental anticavity agent (toothpaste) | 156.71 |

| Stannous chloride dihydrate | 10025-69-1 | SnCl₂·2H₂O | Inorganic hydrate | Reducing agent, tin plating | 225.65 |

Key Comparisons:

Structural Complexity vs. Simplicity: this compound’s organometallic structure (long alkyl and ester chains) enables superior compatibility with organic polymers, unlike inorganic counterparts like SnF₂ or SnCl₂ . Tin(II) fluoride’s ionic Sn-F bonds make it water-soluble and suitable for oral care, whereas this compound’s hydrophobicity restricts it to non-aqueous systems .

Thermal Stability :

- This compound operates effectively at high temperatures (≥200°C), critical for PVC processing. In contrast, SnCl₂·2H₂O decomposes upon heating, limiting its use to low-temperature applications like electroplating .

Catalytic vs. Reactive Roles :

- This compound acts as a catalyst in polyurethane synthesis, whereas SnCl₂ serves as a reducing agent in redox reactions (e.g., converting nitro compounds to amines) .

Toxicity and Regulatory Status: Organotin compounds like this compound face stricter regulations due to environmental persistence and toxicity concerns. Tin(II) fluoride, however, is FDA-approved for dental use, reflecting its lower ecological risk .

Research Findings and Industrial Relevance

- Thermal Degradation Mitigation: this compound reduces PVC discoloration and chain scission by neutralizing HCl, outperforming inorganic tin salts in long-term stability tests .

- Catalytic Efficiency : In polyurethane foams, it achieves >90% reaction yield at 80°C, a benchmark unattainable by SnCl₂ or SnF₂ due to their incompatibility with organic reactants .

- Synergistic Formulations : Blending this compound with zinc stearate reduces tin content by 30–40% while maintaining performance, addressing cost and regulatory challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.